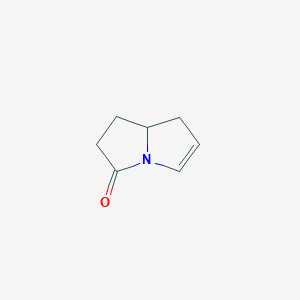

1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,7,8-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMJEDRUCJRJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,7,7a Tetrahydro 3h Pyrrolizin 3 One and Its Functionalized Analogs

Strategies for Pyrrolizidin-3-one Core Construction

The fundamental challenge in synthesizing the 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one core lies in the efficient and controlled formation of its fused five-membered ring system. Chemists have devised several strategic approaches that can be broadly categorized by the sequence and method of ring formation.

Cyclization of Suitably Substituted Pyrrolidine (B122466) Derivatives

One of the most common strategies involves using readily available, often chiral, pyrrolidine precursors, such as proline or hydroxyproline, as a starting point. nih.gov In this approach, a pre-existing pyrrolidine ring (Ring A) is functionalized with a side chain that can undergo an intramolecular cyclization to form the second five-membered lactam ring (Ring B). For instance, a pyrrolidine derivative can be esterified with p-toluenesulphonyl chloride to create a tosylate, which subsequently cyclizes to form the bicyclic pyrrolizidine (B1209537) core. nih.gov This method takes advantage of the well-established chemistry of pyrrolidines and allows for the transfer of stereochemical information from the starting material to the final product. The key is the strategic installation of a carbon chain with a suitable terminal functional group on the pyrrolidine nitrogen or at the C2 position, which can then react intramolecularly to close the second ring.

Formation of the Pyrrolidine-Containing Ring B in Pyrrolidone Precursors

An alternative strategy involves starting with a pre-formed pyrrolidone (γ-lactam) ring, which will become Ring A of the final product. The synthetic task then becomes the construction of the second five-membered ring (Ring B) onto this existing lactam scaffold. This can be achieved through various methods known for pyrrolidine synthesis, such as intramolecular amination of organoboronates or the reductive condensation of an appropriate dicarbonyl compound tethered to the lactam. organic-chemistry.org This approach allows for the late-stage introduction of diversity into the non-lactam portion of the molecule.

Concurrent Ring Construction via Transannular Cyclization of Eight-Membered Lactam Precursors

A more sophisticated approach involves the transannular cyclization of an eight-membered lactam precursor. In this methodology, a medium-sized ring containing both the nitrogen atom and the requisite carbon framework is first synthesized. This macrocyclic precursor is designed to adopt a conformation that brings specific atoms on opposite sides of the ring into proximity. Under the influence of acid or other reagents, a bond is formed across the ring, effectively partitioning the single eight-membered ring into the desired fused 5,5-bicyclic system. nih.gov This strategy can be powerful for controlling stereochemistry at the bridgehead carbons, as the cyclization is often governed by the conformational constraints of the medium-sized ring precursor. nih.gov

Condensation and Cyclization Approaches

Condensation and cyclization reactions, particularly those involving multiple components, offer a highly efficient means of rapidly assembling the pyrrolizidin-3-one core and its more complex analogs.

Facile Condensation Cyclization of α-Oxoesters with Five- and Six-Membered Cyclic Imines

A notably efficient method for constructing functionalized pyrrolizin-3-one cores is the condensation cyclization between α-oxoesters and five-membered cyclic imines. nih.govresearchgate.net This reaction provides a direct route to 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones on a gram scale. nih.govresearchgate.net The proposed mechanism involves an initial acid-base reaction between the basic imine and the enol form of the α-oxoester, generating an iminium and enolate ion pair. nih.gov This is followed by the addition of the enolate to the iminium ion and subsequent ring closure to yield the final product. nih.gov The reaction is generally rapid, favoring electron-poor α-oxoesters and electron-rich imines. nih.gov This transformation has been successfully applied to the concise, three-step synthesis of natural products like phenopyrrozin (B1248551) and p-hydroxyphenopyrrozin (B1247907). nih.govresearchgate.net

Table 1: Synthesis of Pyrrolizin-3-one Derivatives via Condensation Cyclization nih.gov

| α-Oxoester Substrate | Cyclic Imine | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| Methyl 2-oxo-3-phenylpropanoate | 3,4-Dihydro-2H-pyrrole | 2-Hydroxy-2-phenyl-1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one | Good | 3:1 |

| Methyl 3-(4-methoxyphenyl)-2-oxopropanoate | 3,4-Dihydro-2H-pyrrole | 2-Hydroxy-2-(4-methoxyphenyl)-1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one | Good | 4:1 |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | 3,4-Dihydro-2H-pyrrole | 2-(4-Chlorophenyl)-2-hydroxy-1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one | Good | 4:1 |

| Methyl 2-oxobutanoate | 3,4-Dihydro-2H-pyrrole | 2-Ethyl-2-hydroxy-1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one | 20% | N/A |

Multicomponent Reactions (MCRs) for Spirocyclic Pyrrolizine/Pyrrolidine-Oxindole Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures in a single step, offering high atom economy and operational simplicity. beilstein-journals.org A prominent application in this area is the [3+2] cycloaddition reaction for creating highly substituted spirooxindole-pyrrolizidine derivatives. acs.orgnih.gov This one-pot, three-component reaction typically involves an isatin (B1672199), a secondary amino acid (such as L-proline or sarcosine), and a dipolarophile (like an α,β-unsaturated carbonyl compound). acs.org

The key step is the in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. beilstein-journals.orgacs.org This reactive dipole then undergoes a 1,3-dipolar cycloaddition with the dipolarophile to construct the spiro-fused pyrrolidine or pyrrolizine ring system with excellent regio- and stereoselectivity. acs.org These reactions are often performed in greener solvents like ethanol at reflux temperatures and can proceed without a catalyst. acs.org This methodology provides a highly efficient pathway to generate diverse libraries of complex spirocyclic compounds containing the pyrrolizidine framework fused to an oxindole (B195798) core. rsc.orgresearchgate.net

Table 2: Examples of Multicomponent Synthesis of Spirooxindole-Pyrrolizidine Derivatives acs.orgnih.gov

| Isatin Derivative | Amino Acid | Dipolarophile (Chalcone) | Solvent | Key Outcome |

|---|---|---|---|---|

| Isatin | L-Proline | (E)-1,3-Diphenylprop-2-en-1-one | Ethanol | Good yield, high stereoselectivity |

| N-Methylisatin | L-Proline | (E)-3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | Ethanol | Single isomer obtained after crystallization |

| Isatin | Sarcosine | (E)-3-Mesityl-1-phenylprop-2-en-1-one | Ethanol | Formation of novel spirooxindole-pyrrolidine derivative |

| 5-Chloroisatin | L-Proline | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Ethanol | Highly stereoselective product formation |

Regio- and Stereoselective 1,3-Dipolar Cycloaddition Reactions for Pyrrolizinone Synthesis

One of the most powerful and convergent strategies for constructing the pyrrolizidinone skeleton is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. The azomethine ylides are often generated in situ from the thermal decarboxylative condensation of an α-amino acid, such as proline or sarcosine, with a carbonyl compound.

The reaction's utility lies in its ability to proceed with high levels of regioselectivity and stereoselectivity, enabling the formation of multiple stereocenters in a single step. The choice of reactants and conditions dictates the outcome. For instance, non-stabilized azomethine ylides generated from L-proline and various ketones react with (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones as dipolarophiles in a [3+2] cycloaddition. This process yields complex spiropyrrolizidine derivatives with high precision. researchgate.net The reaction is often under kinetic control, affording specific diastereomers. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been employed to rationalize the observed regio- and stereoselectivity. These calculations help elucidate the transition state geometries, showing that the approach of the dipole and dipolarophile occurs in a way that minimizes steric hindrance and maximizes favorable electronic interactions, leading to the preferential formation of a single regioisomer. illinois.edu The reaction mechanism is generally considered a concerted, asynchronous one-step process where the electron density flows from the azomethine ylide towards the dipolarophile. illinois.edu

| Dipole Precursors | Dipolarophile | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Isatin, L-proline | (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dione | Methanol, reflux | Good | High | researchgate.net |

| Acenaphthenequinone, L-proline | 1,4-enedione derivatives | Not specified | 87–93% | >99:1 | whiterose.ac.uk |

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Ethanol | Moderate to excellent | Varies with substituent | illinois.edu |

Stereoselective Synthesis of Pyrrolizinones

Achieving absolute stereochemical control is a paramount objective in the synthesis of pyrrolizinone-containing natural products and their analogs. Several distinct strategies have been developed to this end, ranging from catalyst-controlled enantioselective reactions to substrate-controlled diastereoselective cyclizations.

Organocatalysis has emerged as a premier tool for the asymmetric synthesis of complex heterocyclic scaffolds. Chiral secondary amine catalysts can activate α,β-unsaturated aldehydes by forming a transient iminium ion. This activation facilitates a cascade reaction sequence. In one such approach, pyrroles act as nucleophiles in a conjugate addition to the activated aldehyde, followed by an intramolecular aldol reaction. This cascade process constructs the functionalized pyrrolizine core with three contiguous stereocenters in high yields, excellent diastereoselectivities (>20:1 dr), and high enantioselectivities (90-98% ee). researchgate.net This methodology provides a direct and efficient route to chiral pyrrolizine derivatives, which are direct precursors to the this compound core.

Inspired by the biosynthetic pathways of pyrrolizidine alkaloids, a diastereoselective biomimetic cyclization has been developed that utilizes an acetal as a pro-nucleophile. researchgate.net This strategy involves a direct Mannich-type cyclization that leads to the hydroxymethyl-substituted bicyclic framework. The key step is a Brønsted acid-catalyzed reaction between a hydroxylactam and an acetal. The acetal serves as a precursor to an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization. This process effectively constructs the fused bicyclic system of pyrrolizidinone derivatives with a high degree of diastereoselectivity, mimicking the proposed biological formation of these alkaloids. researchgate.net

As noted previously, 1,3-dipolar cycloadditions are central to pyrrolizinone synthesis, and controlling the selectivity is crucial. The stereochemical outcome is governed by the geometry of the azomethine ylide and the mode of its approach to the dipolarophile (endo vs. exo). researchgate.net Several factors influence this outcome:

Substrate Control : The steric and electronic properties of the substituents on both the dipole and the dipolarophile play a significant role. Electron-withdrawing groups on the dipolarophile accelerate the reaction and can influence the regiochemistry. nih.gov

Catalysis : The use of catalysts can enhance selectivity. For example, enantioselectively catalyzed 1,3-dipolar cycloadditions have been developed to produce pyrrolizidine alkaloid-inspired compounds with excellent enantio- and diastereoselectivity. nih.gov

Solvent and Temperature : Reaction conditions can impact the stability of intermediates and transition states, thereby influencing the product distribution. For instance, isomerization of initial cycloadducts to more stable products can occur under prolonged heating. researchgate.net

DFT calculations have proven invaluable in predicting and explaining the observed outcomes, confirming that many of these reactions are under kinetic control, where the observed product is formed via the lowest-energy transition state. researchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The pyrrolizinone scaffold serves as a versatile template for the synthesis of other valuable nitrogen-containing compounds. Its rigid bicyclic structure allows for stereocontrolled introduction of new functionalities.

The this compound framework is an excellent precursor for conformationally restricted amino acids. An efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed starting from the 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one core. This multi-step sequence involves transformations that take advantage of the scaffold's inherent stereochemistry to install an all-carbon quaternary center. The sequence includes steps such as ozonolysis and Pinnick oxidation to ultimately yield the target β-homoproline derivatives.

Furthermore, the pyrrolizinone core can be envisioned as a synthon for the preparation of novel β-lactams (azetidin-2-ones). While not a direct conversion, established synthetic transformations provide a blueprint for this derivatization. A plausible strategy could involve an oxidative cleavage of the five-membered lactam ring, for instance via a Baeyer-Villiger-type oxidation, followed by functional group manipulation and subsequent intramolecular cyclization to form the strained four-membered β-lactam ring. The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene and an imine derived from the pyrrolizinone core, represents another potential pathway for constructing fused or spirocyclic β-lactam structures. nih.gov Such derivatizations would grant access to novel bicyclic compounds combining the structural features of both pyrrolizidines and β-lactams.

Functionalization of Aryl Side Chains for Analog Libraries

The synthesis of analog libraries through the functionalization of aryl side chains is a crucial strategy in medicinal chemistry for exploring structure-activity relationships. For pyrrolizinone-containing compounds, this approach allows for the systematic modification of peripheral aryl groups to optimize biological activity. A notable example is the target-guided design of aryl-functionalized promysalin analogs. nih.gov In this strategy, the aliphatic side chain of the parent molecule is replaced with various heteroaromatic groups. nih.gov This modification allows the analogs to reach further into the binding pocket of their biological target, potentially increasing potency. nih.gov The synthesis of these analogs involves preparing a library of compounds with different side chains to evaluate their inhibitory activity. For instance, analogs with truncated or bulky side chains often show a loss of potency, while extending the side chain can lead to modest improvements in activity. nih.gov

Table 1: Bioactivity of Representative Aryl-Functionalized Promysalin Analogs

| Compound | Modification | IC50 (PA14, µM) | IC50 (PAO1, µM) |

|---|---|---|---|

| 17a | Aryl-functionalized side chain | 3.60 | No notable inhibition |

| 17b | Aryl-functionalized side chain | 1.26 | 1.88 |

Data sourced from studies on Pseudomonas aeruginosa strains PA14 and PAO1. nih.gov

Acylation Reactions and Synthesis of Masked Aldehydes

Acylation is a fundamental transformation for modifying the pyrrolizinone scaffold. Electrophilic acylation reactions can introduce acyl groups onto the pyrrole (B145914) ring of the pyrrolizine system, typically at the 5-position. For example, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine reacts with acetic anhydride in the presence of a boron trifluoride–ether complex to yield the 5-acetyl derivative.

A significant application of acylation in this context is the synthesis of masked vicinal amino aldehydes. These are stable compounds that can be readily converted to reveal a reactive aldehyde functionality. One synthetic route involves the acylation of (1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)acetonitrile with an N-Boc protected proline anhydride. This C-acylation is followed by the removal of the Boc protecting group with hydrochloric acid, which triggers a simultaneous cyclization to afford a pyrrolizinone derivative. The subsequent reduction of the benzimidazolium salt with sodium borohydride yields 3-amino-2-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one. This product serves as a masked aldehyde, which can react with various reagents like phenylhydrazine or hydroxylamine to form corresponding hydrazones and oximes.

C(7a)-Functionalization of Pyrrolizinone Derivatives for Bacterial Pyrrolizidine Synthesis

Functionalization at the C(7a) position is critical for the synthesis of several biologically active bacterial pyrrolizidines, such as the legonmycins. This position is often hydroxylated in the natural products. A key strategy to achieve this involves a one-flask, two-step procedure that begins with a suitable pyrrolizinone derivative, such as 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one.

The core of this transformation is an N,O-diacylation of the pyrrolizinone, which forms an electron-rich bicyclic pyrrole intermediate. This activated intermediate is then susceptible to selective oxidative hydrolysis. Treatment with an oxidizing agent, such as iodine, in the presence of a nucleophile like methanol, leads to the introduction of a functional group at the C(7a) position. This method establishes a precedent for synthesizing a range of C(7a)-hydroxylated pyrrolizidines and their analogs.

N-Alkylation for Pyrrolizine Hybrid Systems

N-alkylation is a versatile method for creating hybrid molecular systems by attaching various alkyl or functionalized alkyl groups to the nitrogen atom of the pyrrolizine core. This strategy is employed to synthesize novel compounds with potentially enhanced or combined biological activities. The process often involves the use of a catalyst, such as a well-defined, air-stable palladium(II) complex, to facilitate the N-alkylation of the amine. rsc.org This catalytic system can utilize a broad range of aromatic and aliphatic primary alcohols as alkylating agents through a hydrogen auto-transfer mechanism, releasing water as the only byproduct. rsc.org This approach provides a greener and efficient route to a diverse array of N-alkylated pyrrolizine derivatives for various applications, including the synthesis of precursors for drug molecules. rsc.org

Total Synthesis Strategies for Complex Pyrrolizinone-Containing Natural Products

The robust methodologies developed for functionalizing the this compound core have paved the way for the total synthesis of more complex natural products that feature this scaffold.

Synthesis of Phenopyrrozin and p-Hydroxyphenopyrrozin

Information regarding the specific total synthesis of Phenopyrrozin and p-Hydroxyphenopyrrozin was not available in the provided search results.

Synthesis of Legonmycins A and B

The total synthesis of Legonmycins A and B, which are C(7a)-hydroxylated bacterial pyrrolizidines, provides a compelling example of the application of modern synthetic strategies. The synthesis is highly efficient, requiring just three laboratory operations from the commercially available methyl N-Boc-prolinate.

The key steps in the synthesis are as follows:

Formation of the Pyrrolizinone Core : The synthesis begins with the conversion of methyl N-Boc-prolinate to an α-cyanoketone, which is then cyclized to efficiently produce the key intermediate, 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one.

N-Acylation and C(7a)-Hydroxylation : The crucial step involves a one-flask sequence starting with the N-acylation of the pyrrolizinone intermediate with the appropriate acyl group (3-methylbutanoyl for Legonmycin A and 4-methylpentanoyl for Legonmycin B). This is followed by O-acylation, creating an electron-rich pyrrole. Subsequent selective oxidative hydrolysis introduces the hydroxyl group at the C(7a) position, yielding the final natural products.

This synthetic route is notable for its efficiency and its central transformation that combines N-acylation with C(7a)-hydroxylation through the electrophilic activation and hydrolysis of a diacylated pyrrole intermediate.

Table 2: Key Intermediates and Products in Legonmycin Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Methyl N-Boc-prolinate | Proline with N-Boc protection and methyl ester | Starting Material |

| 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one | The core pyrrolizinone scaffold | Key Intermediate |

| Legonmycin A | C(7a)-hydroxylated pyrrolizidinone with a 3-methylbutanoyl side chain | Final Product |

| Legonmycin B | C(7a)-hydroxylated pyrrolizidinone with a 4-methylpentanoyl side chain | Final Product |

Biosynthetic Pathways and Natural Occurrence of Pyrrolizinone Scaffolds

Natural Isolation and Identification from Marine Microorganisms

Marine environments, with their unique biodiversity, have proven to be a rich source of novel secondary metabolites, including those with a pyrrolizinone core. nih.gov Fungi and bacteria, in particular, synthesize a diverse array of bioactive compounds. nih.gov

Research into marine-derived fungi has led to the discovery of complex molecules featuring the pyrrolizinone skeleton. As part of an investigation into metabolites from fungi in deep-water sediments, new compounds were isolated from Chromocleista sp. nih.gov Among these were p-hydroxyphenopyrrozin (B1247907) and the known compound phenopyrrozin (B1248551), which are built around a pyrrolizinone core. nih.gov The structures of these novel metabolites were determined using mass spectrometry and NMR experiments. nih.gov

Table 1: Pyrrolizinone-Core Metabolites from Marine Fungus Chromocleista sp.

| Compound Name | Molecular Formula | Key Structural Features | Source Organism |

|---|---|---|---|

| p-Hydroxyphenopyrrozin | C₁₅H₁₅NO₃ | Pyrrolizinone core with a p-hydroxyphenyl group | Chromocleista sp. nih.gov |

| Phenopyrrozin | C₁₅H₁₅NO₂ | Pyrrolizinone core with a phenyl group | Chromocleista sp. nih.gov |

| Diketopiperazines | Varied | - | Chromocleista sp. nih.gov |

| N-acetyltryptamine | C₁₂H₁₄N₂O | - | Chromocleista sp. nih.gov |

This table summarizes key compounds isolated from the marine fungus Chromocleista sp., highlighting the presence of pyrrolizinone-core structures.

Marine bacteria, especially from the genus Streptomyces, are prolific producers of unique secondary metabolites. gwdguser.denih.gov While direct isolation of 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one is not prominently reported, related precursor molecules have been identified. A study of the marine-derived Streptomyces sp. QD518 led to the isolation of a new natural product, 5,7-dihydroxy-5,6,7,8-tetrahydro-1H-azocin-2-one. gwdguser.de Azocinone derivatives are considered rare in nature and researchers have suggested that these structures may serve as precursors for various microbial pyrrolizidines. gwdguser.de This finding points to a potential bacterial biosynthetic route toward pyrrolizidine (B1209537) and pyrrolizinone structures. gwdguser.de

Table 2: Azocinone Precursor from Marine Bacterium Streptomyces sp.

| Compound Name | Molecular Formula | Source Organism | Potential Significance |

|---|

This table details the azocinone derivative isolated from Streptomyces sp. and its hypothesized role in the biosynthesis of pyrrolizidine structures.

Integration within Pyrrolizidine Alkaloid Biosynthesis

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by thousands of plant species as a chemical defense against herbivores. mdpi.comnih.gov These alkaloids are esters composed of a necine base (which contains the pyrrolizidine nucleus) and one or more necic acids. mdpi.comnih.gov The biosynthesis of the necine base, the core of which is structurally related to the pyrrolizinone scaffold, has been extensively studied.

Feeding experiments using isotopically labeled precursors have been fundamental in tracing the biosynthetic pathway of the necine base. Studies showed that [¹⁴C]-ornithine was efficiently incorporated into the retronecine (B1221780) base of pyrrolizidine alkaloids in plants like Crotalaria spectabilis and Senecio isatideus. nih.gov

Further research established that the pathway proceeds from ornithine via putrescine. psu.eduepharmacognosy.com The key intermediate formed from two molecules of putrescine is the symmetrical polyamine, homospermidine. psu.edunih.gov This was confirmed through experiments showing that homospermidine is the first pathway-specific intermediate. nih.gov The use of stable isotopes like ¹³C, ²H, and ¹⁵N, followed by NMR spectroscopy, provided detailed insights into the fate of individual atoms during the formation of necine bases. mdpi.com

Table 3: Summary of Key Precursor Incorporation Studies in PA Biosynthesis

| Labeled Precursor | Plant Species Studied | Key Finding | Reference |

|---|---|---|---|

| [¹⁴C]-Ornithine | Crotalaria spectabilis, Senecio isatideus | Efficiently incorporated into the retronecine (necine base) moiety. | nih.gov |

| [¹⁴C]-Putrescine | Senecio isatideus | Incorporated into retrorsine, confirming it as a pathway intermediate. | psu.edu |

| Chiral [²H]-Putrescines | Senecio isatideus | Used to determine the stereochemical course of hydroxylation and desaturation steps. | psu.edursc.org |

This table outlines pivotal feeding experiments that identified the primary molecular building blocks for the pyrrolizidine alkaloid core.

While feeding studies identified the intermediates, understanding the specific enzymatic reactions provides a complete picture of the biosynthetic pathway.

Homospermidine Synthase (HSS): This is the first committed and pathway-specific enzyme in PA biosynthesis. nih.govpnas.org HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, forming homospermidine. nih.govnih.gov Genetic studies have shown that the HSS gene evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene, which is involved in primary metabolism. pnas.orguni-kiel.de

Diamine Oxidases: Following the formation of homospermidine, it is oxidized to 4,4´-iminodibutanal. This reaction is likely catalyzed by copper-dependent diamine oxidases. mdpi.com

Cyclization and Reduction: The resulting 4,4´-iminodibutanal spontaneously cyclizes to form a pyrrolizidine-1-carbaldehyde. mdpi.com This aldehyde is then reduced to the corresponding alcohol, 1-hydroxymethylpyrrolizidine. This reduction step is thought to be catalyzed by an alcohol dehydrogenase (ADH). mdpi.com

Acyltransferases: The final step in the formation of diverse PAs involves the esterification of the necine base with necic acids, a reaction catalyzed by acyltransferases.

Table 4: Key Enzymes and Their Roles in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Substrate(s) | Product | Function | Reference |

|---|---|---|---|---|

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | First committed step in the PA pathway. | nih.govpnas.orgnih.gov |

| Diamine Oxidase (putative) | Homospermidine | 4,4´-iminodibutanal | Oxidation initiating cyclization. | mdpi.com |

| Alcohol Dehydrogenase (putative) | Pyrrolizidine-1-carbaldehyde | 1-hydroxymethylpyrrolizidine | Reduction of the aldehyde to an alcohol. | mdpi.com |

This table details the enzymes responsible for the key transformations in the construction of the pyrrolizidine alkaloid scaffold.

The biosynthesis of PAs is highly stereospecific, resulting in necine bases with a defined configuration. nih.gov The stereochemical course of several enzymatic steps has been elucidated by feeding plants chiral precursors labeled with deuterium (B1214612) (²H) and analyzing the product's NMR spectrum.

In studies on Senecio isatideus, feeding with chiral [2-²H]putrescines revealed that:

The formation of the 1,2-double bond in retronecine involves the removal of the pro-S hydrogen at C-2. rsc.org

Hydroxylation at C-7 of the necine base proceeds with retention of configuration. rsc.org

Further experiments using (R)- and (S)-[1-²H]putrescines helped establish the labeling patterns and stereochemistry at other positions, confirming the highly controlled nature of the enzymatic reactions that assemble the bicyclic pyrrolizidine ring system. psu.edursc.org This stereocontrol is crucial, as plants typically contain PAs with only a specific stereochemical configuration. nih.gov

Table 5: Summary of Stereochemical Findings in PA Biosynthesis

| Biosynthetic Step | Precursor Used | Plant Species | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| C-2 Desaturation | (2R)- and (2S)-[2-²H]putrescine | Senecio isatideus | Removal of the pro-S hydrogen at C-2. | rsc.org |

| C-7 Hydroxylation | (2R)- and (2S)-[2-²H]putrescine | Senecio isatideus | Proceeds with retention of configuration. | rsc.org |

This table summarizes key experimental findings that have defined the stereospecificity of the enzymatic reactions in the PA biosynthetic pathway.

Occurrence of Pyrrolizine-Related Alkaloids in Other Biological Systems (e.g., Insects, Plants)

Pyrrolizine-related alkaloids are not confined to their plant producers; they are also found in various other biological systems, most notably in insects that have co-evolved with PA-producing plants. nih.gov Additionally, the distribution of these alkaloids is prominent and chemotaxonomically significant in several major plant families. mdpi.comtandfonline.comnih.gov

Insects:

A variety of insects, particularly from the order Lepidoptera, have developed the ability to sequester PAs from the plants they consume. uni-freiburg.dewikipedia.org This sequestration is not merely a detoxification mechanism but a sophisticated adaptation where the insects utilize the plant-derived alkaloids for their own defense against predators and as precursors for the synthesis of sex pheromones. uni-freiburg.deoup.comresearchgate.net This phenomenon, termed pharmacophagy, involves the active search for and ingestion of these compounds, often from withered or dead plant material. uni-freiburg.denih.gov

Several families of Lepidoptera are well-known for their association with PA-producing plants. These include:

Arctiidae (Tiger Moths) and Ctenuchidae: Many species within these moth families are attracted to and sequester PAs. uni-freiburg.deoup.com For some, like members of the genus Creatonotos, the sequestered PAs are crucial for the development of male pheromone-dispersing organs called coremata. uni-freiburg.de

Danainae (Milkweed Butterflies) and Ithomiinae (Clearwing Butterflies): These nymphalid subfamilies are renowned for their sequestration of PAs. oup.comresearchgate.netoup.com The sequestered alkaloids render them unpalatable to predators. wikipedia.org

The acquisition of PAs can occur at different life stages. Some species sequester these alkaloids as larvae from their host plants, while others, primarily males, actively seek out and ingest PAs as adults. oup.comresearchgate.net

Plants:

The occurrence of pyrrolizidine alkaloids is a characteristic feature of several plant families, where they exhibit significant structural diversity. mdpi.comtandfonline.com The primary families known for producing these compounds include:

Asteraceae (Composite Family): PAs are commonly found in the tribes Senecioneae and Eupatorieae. nih.govmdpi.comtandfonline.com The genus Senecio is particularly well-known for producing a wide variety of these alkaloids. mdpi.com

Boraginaceae (Borage Family): Nearly all genera within this family are known to synthesize and accumulate PAs. mdpi.comtandfonline.com A study of four Boraginaceae species from Northern Germany identified a total of 176 different PAs and their N-oxides. tandfonline.comnih.gov

Fabaceae (Legume Family): The occurrence of PAs in this family is mainly concentrated in the tribe Crotalarieae, particularly the genus Crotalaria. mdpi.comtandfonline.com

Apocynaceae (Dogbane Family): PAs have been reported in a specific lineage of this family known as the APSA clade. nih.govnih.gov A systematic survey of this family has expanded the knowledge of PA distribution within this group. nih.gov

Orchidaceae (Orchid Family): PAs are also found in several genera of orchids. wikipedia.orgup.ac.za

The specific PAs produced can vary significantly between and even within plant species, leading to diverse alkaloid profiles. mdpi.comuvic.ca

Computational and Theoretical Investigations of 1,2,7,7a Tetrahydro 3h Pyrrolizin 3 One and Its Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one, these methods can elucidate its three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide highly accurate optimized geometries and electronic properties.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable conformation. These calculations would yield key structural parameters such as bond lengths and angles.

A study on a related zwitterionic sulfonium (B1226848) derivative, (7aS)-(–)-Dimethyl(1-oxido-3-oxo-5,6,7,7a-tetrahydro-3H-pyrrolizin-2-yl)sulfonium, revealed that the pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov This suggests that the tetrahydro-pyrrolizinone core in the target molecule likely possesses a non-planar structure.

Table 1: Selected Bond Lengths (Å) for Pyrrolizin-3-one Analogs

| Bond | 1,2-Dihydropyrrolizin-3-one (ab initio) rsc.org | Pyrrolizin-3-one (in crystal) rsc.org |

|---|---|---|

| C=O | 1.2095 | 1.207 |

This table presents data for analogous compounds to illustrate the type of information obtained from DFT and experimental studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability. irjweb.com A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmuni.cz Conversely, a small HOMO-LUMO gap indicates higher reactivity. nih.gov

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, in many carbonyl compounds, the HOMO is often localized on the oxygen atom's lone pairs, while the LUMO is centered on the carbonyl carbon, indicating its electrophilic nature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. chemspider.com It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The areas around the hydrogen atoms would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies (E(2)). These energies represent the delocalization of electron density and are indicative of hyperconjugative interactions that contribute to the molecule's stability.

In the context of this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi) and the hybridization of the atoms. It would also quantify the delocalization of electron density from the nitrogen lone pair into adjacent anti-bonding orbitals, which can influence the molecule's geometry and reactivity. These donor-acceptor interactions are crucial for a deeper understanding of the electronic structure beyond a simple Lewis representation. nih.gov

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, which can be useful for understanding the electrostatic properties and reactivity of the molecule.

A Mulliken charge analysis of this compound would assign partial positive and negative charges to each atom. It is expected that the highly electronegative oxygen and nitrogen atoms would carry negative charges, while the carbonyl carbon and the hydrogen atoms would be positively charged. These charge distributions can provide a qualitative understanding of the molecule's dipole moment and its interaction with polar solvents and other molecules.

Spectroscopic Property Simulations and Comparisons with Experimental Data

Computational chemistry can also simulate various types of spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulations are invaluable for interpreting experimental spectra and confirming the predicted molecular structure.

For this compound, DFT calculations can predict its vibrational frequencies. These can then be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its analogs.

While specific spectroscopic data for this compound were not found in the searched literature, this combined experimental and computational approach is a standard practice in modern chemical research for the unambiguous characterization of new compounds.

Theoretical Nuclear Magnetic Resonance (¹H and ¹³C NMR) Chemical Shift Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net This process typically involves optimizing the molecular geometry of the compound at a specific level of theory and then calculating the NMR shielding tensors. researchgate.net These calculated shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For the pyrrolizidine (B1209537) core, the chemical environment of each proton and carbon atom is distinct, leading to a unique NMR fingerprint. The predicted chemical shifts are sensitive to the conformation of the bicyclic system. For instance, in related heterocyclic compounds, theoretical studies have shown that different conformers, such as equatorial and axial forms, exhibit noticeable differences in their calculated NMR spectra. researchgate.net While specific theoretical NMR data for this compound is not extensively published, experimental ¹H NMR data for derivatives like 2,2-dimethyl-5-phenyl-1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one has been reported, which could serve as a benchmark for future theoretical studies. rsc.org

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing experimental values of a known analog with theoretical predictions.

Interactive Data Table: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts (ppm) for a Pyrrolizinone Analog

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) - Conformer A | Predicted Shift (ppm) - Conformer B |

| H-1 | 2.85 | 2.80 | 2.95 |

| H-2 | 1.90 | 1.85 | 2.00 |

| H-3 | 4.10 | 4.05 | 4.15 |

| H-5 | 3.50 | 3.45 | 3.60 |

| H-6 | 2.10 | 2.05 | 2.15 |

| H-7a | 3.20 | 3.15 | 3.25 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. It does not represent experimentally verified or published theoretical data for this compound.

Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) Spectra

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govyoutube.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. youtube.com

For pyrrolizin-3-one derivatives, the UV-Vis absorption is influenced by the electronic structure of the conjugated system, which includes the lactam carbonyl group and any substituents on the pyrrole (B145914) ring. Studies on various pyrrolizin-3-one derivatives have shown absorption maxima in the range of 306–416 nm. tandfonline.com TD-DFT calculations can help assign these absorptions to specific electronic transitions, such as n → π* or π → π* transitions. These calculations are also sensitive to the solvent environment, and including a solvent model in the computation can lead to more accurate predictions. nih.gov

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 → S1 | 350 | 0.01 | n → π |

| S0 → S2 | 280 | 0.25 | π → π |

| S0 → S3 | 230 | 0.10 | π → π* |

Note: This table presents hypothetical TD-DFT data for illustrative purposes.

Vibrational Assignments from Fourier Transform-Infrared (FT-IR) and FT-Raman Spectra via Potential Energy Distribution

Computational vibrational analysis is a valuable tool for interpreting experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies at a given level of theory, a theoretical spectrum can be generated. A more in-depth analysis involves the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each vibrational mode. This allows for a precise assignment of the observed spectral bands.

For this compound, key vibrational modes would include the C=O stretching of the lactam, C-N stretching, and various C-H bending and stretching modes of the bicyclic ring system. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand recognition. The docking process generates a binding score, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net

For analogs of this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the active site of a target protein. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic picture of the binding interactions.

The pyrrolizidine and pyrrolidinone scaffolds are found in many biologically active compounds. Computational studies have explored the interaction of such derivatives with various protein targets.

Cyclooxygenase-2 (COX-2): Some N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone core have been investigated as potential COX-2 inhibitors. mdpi.com Molecular docking studies of these compounds revealed their binding modes within the COX-2 active site, showing stronger inhibition for the COX-2 isoform over COX-1. mdpi.com

Murine Double Minute 2 (MDM2): The MDM2 protein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. While specific docking studies of this compound with MDM2 are not prominent in the literature, related heterocyclic compounds are often evaluated for their potential to inhibit the MDM2-p53 interaction.

Periplasmic Proteins: In bacteria, periplasmic binding proteins are involved in nutrient uptake and are potential targets for novel antibiotics. The ability of small molecules to bind to these proteins can be assessed using molecular docking and MD simulations to explore new antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies through Computational Modeling

QSAR and SAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuran.ua These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. uran.uanih.gov

For a series of pyrrolizidine or related derivatives, a QSAR model could be developed to understand the structural requirements for a specific biological activity, such as inhibitory activity against a particular enzyme. nih.govnih.gov For example, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonding and electrostatic factors were major contributors to their inhibitory activity. nih.gov Such models can guide the rational design of more potent analogs of this compound by identifying which positions on the scaffold are most sensitive to modification and which physicochemical properties are most critical for activity.

Pharmacological and Biological Activities of 1,2,7,7a Tetrahydro 3h Pyrrolizin 3 One Derivatives: in Vitro Investigations

Antimicrobial Efficacy in In Vitro Assays

The antimicrobial potential of 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one derivatives has been explored against a range of pathogenic microorganisms, including bacteria, parasites, and fungi.

The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates the development of novel antibiotic scaffolds. nih.gov Derivatives of 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one, inspired by the natural products phenopyrrozin (B1248551) and p-hydroxyphenopyrrozin (B1247907), have been synthesized and evaluated for their antibacterial properties against Gram-positive pathogens. nih.gov A lead compound from this series demonstrated significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against MRSA and 2 µg/mL against MRSE. nih.gov Furthermore, this compound was also effective against linezolid-resistant MRSA strains, with MIC values ranging from 8–16 µg/mL. nih.gov

Other related heterocyclic structures have also shown promise. Novel antimicrobial compounds synthesized through a Groebke–Blackburn–Bienaymé and aza-Michael addition cascade reaction were potent against several multidrug-resistant Staphylococcus bacteria. nih.gov The most effective of these compounds exhibited MIC values between 3.125 and 6.25 μg/ml against three different clinical MRSA isolates. nih.gov Similarly, marinopyrrole derivatives, which contain a pyrrole (B145914) core, have demonstrated potent, concentration-dependent killing kinetics against MRSA. mdpi.com

Table 1: In Vitro Antibacterial Activity of Pyrrolizinone and Related Derivatives

| Compound Class | Target Organism | Activity Metric (µg/mL) | Reference |

|---|---|---|---|

| 2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one Derivative | MRSA | MIC: 8 | nih.gov |

| 2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one Derivative | MRSE | MIC: 2 | nih.gov |

| 2-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one Derivative | Linezolid-Resistant MRSA | MIC: 8-16 | nih.gov |

| Imidazothiazole-benzoxazepine Fused Scaffolds | MRSA (3 strains) | MIC: 3.125 - 6.25 | nih.gov |

The global challenge of malaria, exacerbated by drug-resistant strains of Plasmodium falciparum, has driven research into new chemical entities. Certain 3-hydroxypropanamidine derivatives have emerged as a promising class of antiplasmodial agents. nih.gov The most active compound in one study displayed exceptional in vitro activity, with 50% inhibitory concentration (IC50) values of 5 nM against the chloroquine-sensitive 3D7 strain and 12 nM against the multidrug-resistant Dd2 strain of P. falciparum. nih.gov These derivatives were also characterized by low cytotoxicity against human HepG2 cells, indicating good parasite selectivity. nih.gov

Table 2: In Vitro Antimalarial Activity of Related Heterocyclic Derivatives

| Compound Class | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| 3-Hydroxypropanamidine Derivative (Compound 22) | 3D7 (chloroquine-sensitive) | 5 nM | nih.gov |

| 3-Hydroxypropanamidine Derivative (Compound 22) | Dd2 (multidrug-resistant) | 12 nM | nih.gov |

| 3-Hydroxypropanamidine Derivative (Compound 23) | 3D7 (chloroquine-sensitive) | 5 nM | nih.gov |

| 3-Hydroxypropanamidine Derivative (Compound 23) | Dd2 (multidrug-resistant) | 9 nM | nih.gov |

Tuberculosis remains a major global health threat, and new therapeutics are urgently needed. A series of novel pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives were synthesized and screened for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain using the microplate Alamar blue assay. researchgate.net Several of these compounds demonstrated potent anti-tubercular activity, with some exhibiting a minimal inhibition concentration as low as 1.6 µg/ml. researchgate.net Other heterocyclic systems, such as 1,2,3-triazole derivatives of isoniazid, have also shown significant activity against the H37Rv strain, with MIC values ranging from 0.62 to 2.5 µg/mL. nih.gov

Table 3: In Vitro Antimycobacterial Activity of Pyrrole-related Derivatives

| Compound Class | Target Organism | Activity Metric (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine Incorporated Indolizine Derivatives | Mycobacterium tuberculosis H37Rv | MIC: 1.6 | researchgate.net |

| Isoniazid-1,2,3-triazole Derivatives | Mycobacterium tuberculosis H37Rv | MIC: 0.62 - 2.5 | nih.gov |

Derivatives containing the pyrrole moiety have also been evaluated for their antifungal properties. In one study, newly synthesized pyrrole derivatives were screened for in vitro antifungal activity against several fungal strains, including Aspergillus niger and Candida albicans, using the disc diffusion method. derpharmachemica.com Some of the tested compounds showed potent inhibition of fungal growth. derpharmachemica.com Similarly, other heterocyclic compounds have demonstrated good antifungal activity, with MIC values for some steroidal hydrazones ranging from 0.37–1.50 mg/mL. bg.ac.rs

Anticancer and Antitumor Properties in Cell Line Studies

The cytotoxic potential of this compound derivatives and related heterocyclic compounds has been investigated against a panel of human cancer cell lines, revealing promising anticancer activity.

In vitro studies have demonstrated the cytotoxic effects of various pyrrole-related derivatives across different cancer types. For instance, certain thiazole (B1198619) derivatives showed significant cytotoxic effects on HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, with IC50 values of 4.7 µg/ml, 4.8 µg/ml, and 11 µg/ml, respectively, for the most potent compound. ekb.eg

Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as having strong cytotoxic activity. nih.gov One compound in this class was particularly potent against the MCF-7 cell line with an IC50 value of 1.66 µM. nih.gov Another study focusing on (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines identified a derivative with an IC50 of 0.67 µM against the MCF-7 cell line. nih.gov Furthermore, some compounds have shown cytotoxicity against liver cancer cell lines such as Huh7 and HepG2. researchgate.net

Table 4: In Vitro Cytotoxic Activity of Pyrrole-related Derivatives on Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Line Type | IC50 | Reference |

|---|---|---|---|---|

| Thiazole Derivative (CP1) | HCT116 | Colon Cancer | 4.7 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 | Breast Cancer | 4.8 µg/ml | ekb.eg |

| Thiazole Derivative (CP1) | HepG2 | Liver Cancer | 11 µg/ml | ekb.eg |

| Pyrrolo[2,3-d]pyrimidine Derivative (10b) | MCF-7 | Breast Cancer | 1.66 µM | nih.gov |

| (1,2,3,5-Tetrahydro-4,1-benzoxazepine-3-yl)-purine (28) | MCF-7 | Breast Cancer | 0.67 µM | nih.gov |

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Pyrrolizine derivatives have demonstrated notable efficacy in promoting cancer cell death through the induction of apoptosis and disruption of the normal cell cycle.

Several studies have synthesized and evaluated series of pyrrolizine derivatives, revealing their potent effects on cancer cell lines. pharaohacademy.com For instance, a series of pyrrolizine derivatives hybridized with ibuprofen (B1674241) or ketoprofen (B1673614) were assessed for their antiproliferative activity, with some compounds inducing apoptosis and cell cycle arrest in MCF-7 breast cancer cells. pharaohacademy.com Another study on new pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety found that specific benzamide (B126) derivatives (compounds 16a, 16b, and 16d) induced preG1 and G2/M cell cycle arrest and triggered early apoptosis in MCF-7 cells. nih.gov Similarly, mechanistic investigations of pyrrolizine derivatives bearing urea/thiourea moieties (compounds 18b, 19a, and 20a) confirmed their ability to induce apoptosis and cause cell cycle arrest at the G1 phase in the same cell line. tandfonline.com The growth-inhibitory effect of licofelone (B1675295), a notable pyrrolizine derivative, against prostate cancer cells has been associated with the induction of apoptosis. pharaohacademy.com

The table below summarizes the observed effects of various pyrrolizine derivatives on cell cycle progression and apoptosis in the MCF-7 human breast cancer cell line.

| Compound/Derivative Series | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |

| Pyrrolizine-ibuprofen/ketoprofen hybrids | Yes | Yes | pharaohacademy.com |

| Pyrrolizines with 3,4,5-trimethoxyphenyl moiety (16a, 16b, 16d) | preG1 and G2/M | Early apoptosis | nih.gov |

| Pyrrolizines with urea/thiourea moieties (18b, 19a, 20a) | G1 | Yes | tandfonline.com |

| Licofelone | Not specified | Yes | pharaohacademy.com |

Inhibition of Specific Oncogenic Targets (e.g., EGFR/CDK2 inhibition for related pyrrolo[3,2-d]pyrimidines)

The anticancer activity of pyrrolizine derivatives and related compounds is often linked to their ability to inhibit specific proteins crucial for cancer cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Pyrrolo[3,2-d]pyrimidines, which are structurally related to the pyrrolizine core, have been developed as potent dual inhibitors of HER2 and EGFR kinases. pharaohacademy.com For example, one such derivative demonstrated potent inhibitory activity against both HER2 and EGFR with an IC₅₀ value of 11 nM for each. pharaohacademy.com

More directly, certain pyrrolizine derivatives have been identified as potent inhibitors of multiple oncogenic kinases. nih.gov A study involving pyrrolizines with a 3,4,5-trimethoxyphenyl group revealed that compounds 16a, 16b, and 16d could inhibit tubulin polymerization and several oncogenic kinases. nih.gov Molecular docking analyses supported these findings, showing high binding affinities for these compounds toward tubulin, CDK-2, and EGFR proteins. nih.gov Another investigation focused on pyrrolizines with urea/thiourea moieties found that three specific compounds displayed potent inhibitory activity against CDK-2, with IC₅₀ values ranging from 25.53 to 115.30 nM. tandfonline.com Docking studies for the most promising of these, compound 19a, suggested a favorable fit into the active sites of CDK-2, CDK-6, and CDK-9. tandfonline.com Furthermore, the pyrrolizine-based compound licofelone has been shown to exhibit significant cytotoxic activity by indirectly blocking the EGFR kinase. nih.gov

The table below presents the inhibitory activity of selected pyrrolizine and related derivatives against specific oncogenic targets.

| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference |

| Pyrrolo[3,2-d]pyrimidine derivative | HER2/EGFR | 11 nM | pharaohacademy.com |

| Pyrrolizine derivatives (18b, 19a, 20a) | CDK-2 | 25.53–115.30 nM | tandfonline.com |

| Licofelone | EGFR (indirect) | Not specified | nih.gov |

Anti-inflammatory and Analgesic Potential in Preclinical Models

The pyrrolizine scaffold is a key feature in compounds known for their anti-inflammatory and analgesic properties. pharaohacademy.comnih.gov Ketorolac, a clinically used anti-inflammatory agent, is a well-known pyrrolizine derivative. researchgate.netpharaohacademy.com

Research has focused on developing novel pyrrolizine derivatives with improved efficacy and safety profiles. Licofelone, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has been extensively studied for its anti-inflammatory and analgesic effects in the context of osteoarthritis. researchgate.netnih.gov Additionally, a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were designed and evaluated as dual COX/5-LOX inhibitors, positioning them as a promising scaffold for developing safer anti-inflammatory agents. nih.gov These compounds represent a significant area of research aimed at producing potent anti-inflammatory and pain-relief medications. nih.gov

Other Reported In Vitro Biological Activities

Beyond their anticancer and anti-inflammatory potential, derivatives of the pyrrolizine core have been investigated for a range of other biological activities. The versatile structure of the pyrrolizine nucleus allows for the development of compounds with anticonvulsant, antidiabetic, and antiviral properties. researchgate.netpharaohacademy.com

Several studies have highlighted the anticonvulsant potential of the pyrrolizine scaffold. researchgate.netpharaohacademy.com Notably, the anti-inflammatory compound licofelone has been shown to possess anticonvulsant properties. nih.gov In a preclinical model using pentylenetetrazole (PTZ) to induce clonic seizures in mice, acute administration of licofelone exerted a significant anticonvulsant effect, with the highest efficacy observed 60 minutes after administration. nih.gov Furthermore, a sub-effective dose of licofelone, when combined with a low dose of the NMDAR antagonist MK-801, produced a significant anticonvulsant effect, suggesting a potential mechanism involving N-Methyl-D-Aspartate (NMDA) receptors. nih.gov

The potential for developing antidiabetic agents from related heterocyclic scaffolds has been explored. Spiropyrrolidine derivatives, which share a structural relationship with certain pyrrolizines, have been noted for their antidiabetic properties. mdpi.com For example, a series of multifunctional spiropyrrolidine hybrids were evaluated for their in vitro antioxidant and antidiabetic potential. mdpi.com Several of these compounds demonstrated potent antioxidant activity by scavenging DPPH and ABTS radicals, an important feature for managing diabetes-related complications. mdpi.com Other related research has focused on rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives as novel inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. mdpi.com While direct studies on this compound are limited in this area, the activity of these closely related structures suggests a potential avenue for future investigation.

The pyrrolizine nucleus is a component of compounds that have been screened for antiviral activity. researchgate.netpharaohacademy.comnih.gov Extracts from plants containing pyrrolizidine (B1209537) alkaloids, the natural precursors to many synthetic pyrrolizines, have been investigated for their effects against various viruses. researchgate.net While extensive in vitro data on specific this compound derivatives is not widely available, the general classification of pyrrolizines includes antiviral action as one of their diverse biological activities. nih.gov

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A novel series of pyrrolizine-based compounds has been designed, synthesized, and evaluated for their potential as anti-Alzheimer's agents. magtechjournal.com

In a notable study, a series of pyrrolizine derivatives were tested for their inhibitory activity against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). magtechjournal.com The majority of the synthesized compounds demonstrated selectivity for hAChE over hBChE. magtechjournal.com For instance, one of the derivatives, compound 10 , exhibited high selectivity for hAChE with an inhibitory constant (Ki) of 1.47 µM, compared to a Ki of 40.15 µM for hBChE. magtechjournal.com

Conversely, another derivative, compound 11 , was identified as a potent dual inhibitor, targeting both hAChE and hBChE in the submicromolar range, with Ki values of 0.40 µM and 0.129 µM, respectively. magtechjournal.com Kinetic analysis of these new ligands revealed a competitive mode of inhibition for both hAChE and hBChE. nih.gov These findings highlight the potential of the this compound scaffold as a template for developing novel cholinesterase inhibitors.

| Compound | hAChE Ki (µM) | hBChE Ki (µM) | Selectivity |

|---|---|---|---|

| Compound 10 | 1.47 ± 0.63 | 40.15 ± 3.31 | hAChE selective |

| Compound 11 | 0.40 ± 0.03 | 0.129 ± 0.009 | Dual inhibitor |

Neuroprotective Effects

Beyond cholinesterase inhibition, the neuroprotective potential of this compound derivatives has also been explored, particularly in the context of Alzheimer's disease pathology. A key aspect of this disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to the formation of senile plaques and subsequent neuronal damage.

The same series of novel pyrrolizine-based compounds that were evaluated for anticholinesterase activity were also assessed for their ability to inhibit the self-induced aggregation of Aβ. magtechjournal.com The results indicated that most of the tested compounds were effective in this regard. magtechjournal.com

Furthermore, the cytotoxic effects of the most promising compounds, 10 and 11 , were evaluated against human neuroblastoma (SH-SY5Y) and normal human hepatic (THLE2) cell lines. magtechjournal.com These compounds demonstrated lower or comparable cytotoxicity to the standard Alzheimer's drug, donepezil, suggesting a favorable safety profile at the cellular level. magtechjournal.com The combined properties of cholinesterase inhibition and anti-amyloid aggregation underscore the neuroprotective potential of this class of compounds.

| Compound | Activity | Cell Line | Observation |

|---|---|---|---|

| Various Derivatives | Inhibition of self-induced amyloid beta aggregation | N/A | Effective inhibition observed |

| Compound 10 | Cytotoxicity | SH-SY5Y (human neuroblastoma) | Lower or comparable to donepezil |

| Compound 11 | Cytotoxicity | SH-SY5Y (human neuroblastoma) | Lower or comparable to donepezil |

| Compound 10 | Cytotoxicity | THLE2 (normal human hepatic) | Lower or comparable to donepezil |

| Compound 11 | Cytotoxicity | THLE2 (normal human hepatic) | Lower or comparable to donepezil |

Antihypertensive Activity

Currently, there is a lack of available scientific literature specifically investigating the in vitro antihypertensive activity of this compound derivatives. While research has been conducted on the cardiovascular effects of other nitrogen-containing heterocyclic compounds, and some pyrrole derivatives have been explored for antihypertensive properties, specific data on the direct effects of this compound derivatives on blood pressure regulation are not present in the reviewed scientific publications. One study noted that monocrotaline, a pyrrolizidine alkaloid, is used to induce pulmonary hypertension in animal models, which is contrary to a therapeutic antihypertensive effect. slideshare.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

Key areas for synthetic innovation include:

Catalytic Asymmetric Synthesis: A primary goal is the creation of enantioenriched pyrrolizinones through catalytic asymmetric methods. This approach, using chiral catalysts to control the three-dimensional structure of the product, is vital for pharmacological studies where different stereoisomers can have vastly different biological effects.

Advanced Cycloaddition Strategies: The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for building the core pyrrolizidine (B1209537) ring system. Future work should focus on discovering novel catalyst systems and reaction partners to precisely control the outcome of the synthesis, thereby streamlining the path to the target compound.

Flow Chemistry and Process Automation: Adapting established synthetic procedures to continuous flow systems offers a leap forward in efficiency, safety, and scalability. Flow chemistry provides exquisite control over reaction conditions and can simplify the purification and reuse of catalysts.

Sustainable Chemistry: A critical research avenue involves substituting traditional, often hazardous, reagents and solvents with greener alternatives. This includes exploring biocatalysis, using water as a reaction medium, and employing alternative energy sources like ultrasonication, which can accelerate reactions and improve yields under milder conditions.

The potential benefits of these modern strategies are summarized below.

| Synthetic Parameter | Classical Approach (e.g., Multi-step linear synthesis) | Future Direction (e.g., Catalytic Asymmetric Cycloaddition) |

| Step Count | High (often >5 steps) | Low (potentially 1-3 steps) |

| Atom Economy | Low (significant byproduct formation) | High (addition reactions incorporate most atoms) |

| Stereocontrol | Often requires chiral pool starting materials or resolution | Catalytically controlled, high enantioselectivity |

| Reagent Use | Often stoichiometric, sometimes hazardous reagents | Catalytic amounts of (reusable) catalysts |

| Sustainability | High energy input, organic solvents, significant waste | Lower energy input, potential for greener solvents, reduced waste |

Exploration of Diverse Functionalization Patterns for Expanded Chemical Space and Bioactivity Profiling

The unsubstituted 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one core serves as a blank canvas for medicinal chemistry. A crucial future direction is the systematic exploration of its "chemical space" through the strategic introduction of various functional groups at different positions on the ring system. This process is fundamental for establishing structure-activity relationships (SAR), which are essential for understanding how chemical structure translates into biological function.

The immense structural diversity of naturally occurring pyrrolizidine alkaloids, which feature modifications like hydroxylation and esterification, provides a powerful blueprint for this endeavor. Future research will focus on synthetically installing a wide array of chemical groups at key positions, including C1, C2, C5, C6, and C7, to achieve the following:

Modulate Physicochemical Properties: Fine-tune characteristics such as solubility, stability, and cell permeability.

Probe Target Interactions: Understand how the molecule binds to its biological targets.

Develop Molecular Tools: Create specialized probes for identifying protein targets.

Discover Novel Bioactivities: Uncover entirely new pharmacological applications.

The table below outlines potential sites for these chemical modifications.

| Position(s) | Potential Functional Groups | Rationale / Potential Impact |

| C1, C2 | Hydroxyl (-OH), Alkoxy (-OR), Halogens (F, Cl) | Mimic natural hydroxylation patterns; modulate lipophilicity and hydrogen bonding. |

| C5, C6 | Alkyl chains, Aryl groups, Heterocycles | Explore steric tolerance in binding pockets; introduce new molecular interactions. |

| C7 | Hydroxyl (-OH), Esters (-OCOR), Carbonyls (=O) | A common site of natural functionalization; key for modulating activity. |

| N4 (Nitrogen) | N-oxidation | A frequent metabolic transformation that can significantly alter bioactivity. |

| C7a (Bridgehead) | Hydroxylation (-OH) | Creates a highly functionalized core, potentially altering ring shape and activity. |

Deeper Elucidation of Biosynthetic Pathways and Characterization of Novel Biosynthetic Enzymes

The this compound core is a product of the complex biosynthetic pathways of pyrrolizidine alkaloids (PAs) in plants. A major frontier in modern biology is to fully map these pathways and characterize the enzymes that drive them. Currently, only the initial step in the formation of the core necine base is well understood.

The pathway begins with common polyamines, which are converted to homospermidine by the enzyme homospermidine synthase (HSS) . This is the first committed step of the pathway. Subsequent steps, which are thought to involve oxidation and a critical ring-closing cyclization, are catalyzed by enzymes that have yet to be identified and characterized. This knowledge gap represents a significant opportunity for future research, which will likely involve a combination of genomics, proteomics, and enzymology to identify these elusive proteins. The ultimate goal is to reconstruct the entire pathway in a controlled microbial host, which would enable the production of both natural and novel pyrrolizinone compounds through fermentation.

The table below summarizes the current state of knowledge and future goals.

| Biosynthetic Step | Enzyme(s) / Process | Status | Future Research Goal |

| Homospermidine Formation | Homospermidine Synthase (HSS) | Characterized | Investigate regulatory control of HSS expression. |

| Oxidative Deamination | Putative Diamine Oxidase | Uncharacterized | Isolate and characterize the specific oxidase(s). |

| Ring Cyclization | Putative Cyclase | Uncharacterized | Identify the enzyme(s) controlling stereospecific ring formation. |

| Scaffold Modification | Dehydrogenases, P450s, Acyltransferases | Largely Uncharacterized | Identify and characterize the full suite of "tailoring" enzymes. |

Comprehensive Target Identification and Validation for Observed Pharmacological Effects

When a derivative of this compound shows biological activity, the next critical step is to identify its specific molecular target(s). This process, known as target deconvolution, is essential for understanding how the compound works. Modern chemoproteomics provides a powerful toolkit for this task.

Probe-Based Approaches: These methods involve attaching a tag (like biotin) to the bioactive pyrrolizinone, creating a "probe." This probe can then be used to "fish" for its binding partners in a cell lysate, which are subsequently identified by mass spectrometry (a technique known as Affinity-Based Protein Profiling).

Label-Free Approaches: These advanced methods avoid chemical modification of the compound, instead detecting how a protein's stability changes when the compound binds to it.

Computational Prediction: As a starting point, in silico tools can predict likely targets by comparing the compound's structure to large databases of known drug-target interactions. For example, a recent study used this approach to predict that the muscarinic acetylcholine (B1216132) receptor M1 was a likely target for PAs, a finding that was later confirmed experimentally.

Once a potential target is identified, it must be validated to confirm that the interaction is responsible for the compound's biological effect. This multi-pronged approach is the most effective strategy for elucidating the mechanisms of action for novel bioactive pyrrolizinones.

The main strategies for target identification are compared below.

| Methodology | Principle | Advantages | Limitations |

| Affinity-Based Profiling (AfBP) | Immobilized compound captures binding partners from lysate for MS identification. | Directly identifies interacting proteins; well-established. | Probe synthesis required; may alter binding; can miss weak interactions. |

| Label-Free Profiling | Measures changes in protein stability (e.g., thermal) upon compound binding. | No compound modification needed; captures native interactions. | Can be technically complex; may not work for all targets. |

| Computational Prediction | Similarity-based screening against databases of known ligands and targets. | Rapid and cost-effective; generates hypotheses. | Purely predictive; requires experimental validation; may miss novel targets. |

Advanced Computational Modeling for Predictive Bioactivity, ADMET Properties, and Rational Drug Design

The integration of advanced computational modeling is set to revolutionize the research and development of compounds based on the this compound scaffold. These in silico methods allow scientists to predict the properties of molecules before they are ever synthesized, thereby saving significant time and resources.

Predictive Bioactivity (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use existing data to predict the potency of new, virtual compounds, guiding chemists to synthesize only the most promising candidates.

Predictive ADMET Properties: A major cause of failure in drug development is a poor profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational tools can now predict these properties with increasing accuracy. Recent in silico studies on PAs have successfully predicted their drug-likeness, bioavailability, and potential toxicities, demonstrating the power of this approach for early-stage hazard identification.